

physical and chemical properties of Carpachromene

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Compound of Interest		
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Carpachromene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpachromene is a naturally occurring flavonoid that has garnered significant interest in the scientific community for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Carpachromene**, detailed experimental protocols for its isolation and characterization, and an in-depth look at its biological activities, including its role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Carpachromene, with the IUPAC name 5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one, is classified as an extended flavonoid.[1] Its fundamental properties are summarized below.



Property	Value	Source
Molecular Formula	C20H16O5	PubChem[1]
Molecular Weight	336.3 g/mol	PubChem[1]
Exact Mass	336.09977361 Da	PubChem[1]
CAS Number	57498-96-1	PubChem[1]
Chemical Class	Flavonoid	ChEBI[1]

Solubility

While specific quantitative solubility data for **Carpachromene** in various solvents is not extensively documented in the literature, general solubility characteristics can be inferred from its flavonoid structure. Flavonoids are typically soluble in organic solvents such as DMSO, pyridine, methanol, and ethanol.

Experimental Protocols Isolation of Carpachromene from Ficus benghalensis

Carpachromene can be isolated from the ethyl acetate fraction of the fresh leaves of Ficus benghalensis.[2]

Protocol:

- Fresh leaves of Ficus benghalensis are collected and subjected to extraction with ethyl acetate.
- The resulting ethyl acetate fraction is concentrated under reduced pressure.
- The concentrated extract is then subjected to chromatographic techniques, such as column chromatography, to separate the constituent compounds.
- Fractions are monitored by thin-layer chromatography (TLC).
- Fractions containing Carpachromene are pooled and further purified to yield the pure compound.



Structural Elucidation

The structure of **Carpachromene** is typically confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

• ¹H-NMR and ¹³C-NMR spectra are recorded to determine the proton and carbon framework of the molecule. The spectral data for **Carpachromene** has been reported, providing characteristic shifts that confirm its structure.[2]

Mass Spectrometry (MS):

 Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Carpachromene, further confirming its identity.

Biological Activity and Signaling Pathways

Carpachromene has been shown to exhibit several biological activities, most notably its ability to ameliorate insulin resistance.[2] It has also demonstrated cytotoxicity against certain cancer cell lines, including HepG2, PLC/PRF/5, and Raji cells.[2]

Amelioration of Insulin Resistance

A key study demonstrated that **Carpachromene** improves insulin sensitivity in a HepG2 insulinresistant cell model.[2] The underlying mechanism involves the modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway.[2]

Experimental Protocol for Assessing Insulin Resistance Amelioration:

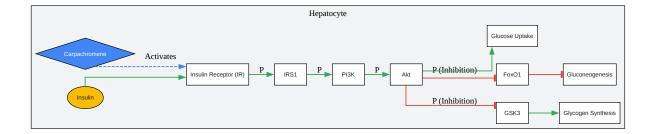
- Cell Culture and Induction of Insulin Resistance: HepG2 cells are cultured in an appropriate medium. Insulin resistance is induced by treating the cells with a high concentration of insulin for a specified period.[2]
- Carpachromene Treatment: The insulin-resistant HepG2 cells are then treated with varying concentrations of Carpachromene.[2]
- Glucose Consumption Assay: The concentration of glucose in the cell culture medium is measured to determine the rate of glucose uptake by the cells.[2]



- Glycogen Content Assay: The intracellular glycogen content is measured to assess the effect of Carpachromene on glycogen synthesis.
- Western Blot Analysis: The expression and phosphorylation levels of key proteins in the insulin signaling pathway (IR, IRS1, PI3K, Akt, GSK3, and FoxO1) are determined by Western blotting to elucidate the molecular mechanism of action.[2]

Signaling Pathway Diagram

The following diagram illustrates the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway modulated by **Carpachromene**.



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Caption: Carpachromene activates the insulin signaling pathway.

Conclusion

Carpachromene is a promising natural compound with significant biological activities, particularly in the context of metabolic disorders. This technical guide has summarized its key physical and chemical properties and provided an overview of the experimental protocols used for its study. The elucidation of its role in the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway opens up new avenues for research into its therapeutic potential. Further investigation is



warranted to fully characterize its pharmacological profile and to explore its development as a potential therapeutic agent.

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